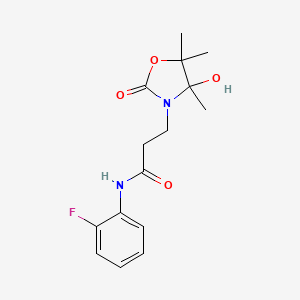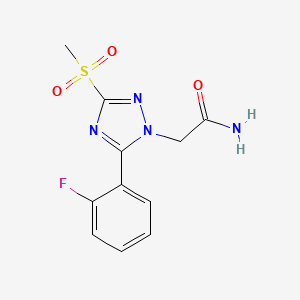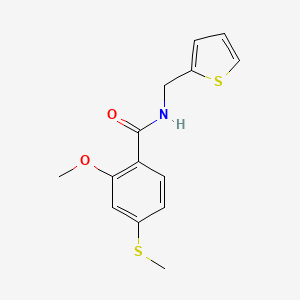![molecular formula C11H9N5OS B11481994 Acetonitrile, 2-[[1-(3-acetylphenyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-](/img/structure/B11481994.png)
Acetonitrile, 2-[[1-(3-acetylphenyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3-Acetylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetonitrile is a complex organic compound that features a tetrazole ring, an acetylphenyl group, and a sulfanyl-acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-acetylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetonitrile typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles and azides under acidic or basic conditions.
Attachment of the Acetylphenyl Group:
Introduction of the Sulfanyl-Acetonitrile Moiety: The final step involves the nucleophilic substitution reaction where the sulfanyl-acetonitrile group is attached to the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Acetylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[1-(3-Acetylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(3-acetylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetonitrile involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The acetylphenyl group may enhance the compound’s ability to penetrate cell membranes, while the sulfanyl-acetonitrile moiety can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(3-Acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide: Similar structure but with an acetamide group instead of acetonitrile.
2-{[1-(3-Acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-cyclohexylacetamide: Contains a cyclohexyl group, adding steric bulk and potentially altering its biological activity.
Uniqueness
2-{[1-(3-Acetylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetonitrile is unique due to its combination of a tetrazole ring, acetylphenyl group, and sulfanyl-acetonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H9N5OS |
|---|---|
Molecular Weight |
259.29 g/mol |
IUPAC Name |
2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C11H9N5OS/c1-8(17)9-3-2-4-10(7-9)16-11(13-14-15-16)18-6-5-12/h2-4,7H,6H2,1H3 |
InChI Key |
VMUCULKBKYYXJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=NN=N2)SCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 7-hydroxy-5-methyl-, ethyl ester](/img/structure/B11481919.png)
![N-(5-chloropyridin-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B11481924.png)

![2-Chloro-4,6-dimethyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11481936.png)
![N-[7-(bromomethyl)-7-methyl-2,4-dioxo-3-(trifluoromethyl)-1,2,3,4,7,8-hexahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl]benzamide](/img/structure/B11481938.png)
![N-(4,6-dimethylpyrimidin-2-yl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboximidamide](/img/structure/B11481943.png)

![4,5,6-trimethoxy-7-[(pyrimidin-2-ylsulfanyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B11481963.png)
![1-(4-Fluorophenyl)-3,6-dimethyl-4-(pyridin-3-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11481965.png)

![Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(4-methoxyphenyl)amino]-, methyl ester](/img/structure/B11481977.png)
![1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B11481981.png)
![N-[(5-bromofuran-2-yl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481987.png)
![2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11481990.png)
